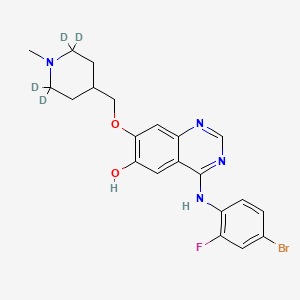

(S)-Lisinopril Dimer-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Lisinopril Dimer-d5 is a stable isotope-labeled form of Lisinopril, which is an angiotensin-converting enzyme (ACE) inhibitor. It is used in scientific research to study the mechanism of action and physiological effects of Lisinopril.

Wirkmechanismus

The mechanism of action of (S)-Lisinopril Dimer-d5 is similar to that of Lisinopril. It inhibits the activity of (S)-Lisinopril Dimer-d5, which is an enzyme involved in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting (S)-Lisinopril Dimer-d5, (S)-Lisinopril Dimer-d5 reduces the production of angiotensin II and lowers blood pressure.

Biochemical and Physiological Effects:

(S)-Lisinopril Dimer-d5 has several biochemical and physiological effects. It lowers blood pressure by inhibiting (S)-Lisinopril Dimer-d5 and reducing the production of angiotensin II. It also increases the levels of bradykinin, a vasodilator that promotes the relaxation of blood vessels. (S)-Lisinopril Dimer-d5 also reduces the levels of aldosterone, a hormone that regulates sodium and water balance in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (S)-Lisinopril Dimer-d5 in lab experiments include its stable isotope labeling, which allows for accurate quantification and detection in biological samples. It also has a longer half-life than Lisinopril, which makes it suitable for long-term studies. The limitations of using (S)-Lisinopril Dimer-d5 include its high cost and limited availability.

Zukünftige Richtungen

The future directions for research on (S)-Lisinopril Dimer-d5 include studying its effects on different organs and tissues, such as the heart, kidneys, and lungs. It can also be used to develop new drugs that target the RAAS system and improve the treatment of hypertension and other cardiovascular diseases. Another direction for research is to investigate the potential of (S)-Lisinopril Dimer-d5 in treating other diseases, such as diabetes and Alzheimer's disease.

Conclusion:

(S)-Lisinopril Dimer-d5 is a stable isotope-labeled form of Lisinopril, which is used in scientific research to study the mechanism of action and physiological effects of Lisinopril. It has several advantages and limitations for lab experiments, and its future directions include studying its effects on different organs and tissues and developing new drugs that target the RAAS system. (S)-Lisinopril Dimer-d5 has the potential to improve the treatment of hypertension and other cardiovascular diseases, as well as other diseases such as diabetes and Alzheimer's disease.

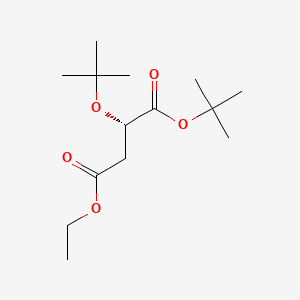

Synthesemethoden

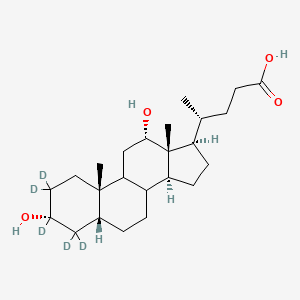

(S)-Lisinopril Dimer-d5 is synthesized using a process called deuterium exchange. In this process, the hydrogen atoms in the Lisinopril molecule are replaced with deuterium atoms. The synthesis of (S)-Lisinopril Dimer-d5 is achieved through a series of chemical reactions, including reduction, alkylation, and deprotection.

Wissenschaftliche Forschungsanwendungen

(S)-Lisinopril Dimer-d5 is used in scientific research to study the mechanism of action and physiological effects of Lisinopril. It is also used to develop new drugs that target the renin-angiotensin-aldosterone system (RAAS). This system plays a crucial role in regulating blood pressure, and its dysfunction can lead to hypertension, heart failure, and other cardiovascular diseases.

Eigenschaften

CAS-Nummer |

1356847-97-6 |

|---|---|

Produktname |

(S)-Lisinopril Dimer-d5 |

Molekularformel |

C42H60N6O9 |

Molekulargewicht |

798.006 |

IUPAC-Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |

InChI-Schlüssel |

HLRMNXJOFRUYAM-GQBLMRLDSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)